molecular formula C12H11FN2OS B7590531 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No. B7590531
M. Wt: 250.29 g/mol
InChI Key: GVOXLTHOISSAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole, also known as FIT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. FIT is a synthetic compound that was first developed in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is not fully understood, but it is thought to act as a kinase inhibitor, blocking the activity of various proteins involved in cell signaling pathways. This inhibition can lead to a variety of effects on cell growth and survival, depending on the specific proteins targeted.
Biochemical and Physiological Effects:
3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has also been shown to inhibit the growth and migration of cancer cells, and to induce cell cycle arrest in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is its relatively high cost compared to other compounds used in research.

Future Directions

There are several potential future directions for research involving 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has been shown to have neuroprotective effects in animal models, and further research could explore its potential for human use. Another area of interest is its potential as a tool for investigating the role of specific proteins in cancer development and progression. 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole could be used in combination with other compounds to target specific signaling pathways and better understand their role in cancer.

Synthesis Methods

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves the reaction of 3-fluoro-4-methoxyaniline with 2-aminothiophenol in the presence of a catalyst such as copper (II) acetate. The resulting product is then treated with a reducing agent such as sodium borohydride to yield the final compound. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, and has been used in studies investigating the role of various proteins in cancer development and progression. 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has also been used in studies investigating the effects of oxidative stress on cells, and has shown potential as a therapeutic agent for various neurodegenerative diseases.

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-16-11-3-2-8(6-9(11)13)10-7-17-12-14-4-5-15(10)12/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOXLTHOISSAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=NCCN23)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

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